Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate
Description
Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate is a halogenated benzoate ester featuring a bromomethyl group at position 2, fluorine at position 3, and iodine at position 5. The combination of halogens (Br, F, I) introduces unique electronic and steric properties, influencing its reactivity and applications in cross-coupling reactions or alkylation processes .
Properties
Molecular Formula |
C9H7BrFIO2 |
|---|---|
Molecular Weight |
372.96 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-3-fluoro-5-iodobenzoate |
InChI |
InChI=1S/C9H7BrFIO2/c1-14-9(13)6-2-5(12)3-8(11)7(6)4-10/h2-3H,4H2,1H3 |
InChI Key |
CUCIZOPDUKLSGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)I)F)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate typically involves multi-step organic reactions. One common method includes the bromination of a methyl benzoate derivative followed by fluorination and iodination. The reaction conditions often involve the use of bromine, fluorine sources, and iodine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, fluorination, and iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions
Major Products
The major products formed from these reactions include substituted benzoates, alcohols, and coupled aromatic compounds .
Scientific Research Applications
Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate is used in various scientific research applications:
Chemistry: As a building block in organic synthesis for creating complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The fluoro and iodo substituents can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-(Bromomethyl)-3-nitro-5-(trifluoromethoxy)benzoate
- Key Differences : Replaces fluorine (position 3) with a nitro group and iodine (position 5) with trifluoromethoxy.
- Synthesis : Synthesized via nitration and bromination of a methyl precursor, followed by esterification with SOCl₂/MeOH .
- Reactivity : The nitro group enhances electrophilicity, while trifluoromethoxy increases electron-withdrawing effects compared to iodine.
- Applications : Used in PROTACs for neoplasms due to its stability and ability to engage E3 ligases .
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate
- Key Differences : Contains chlorine (position 2) and bromine (position 3) instead of bromomethyl and fluorine.
- Synthesis : Likely involves halogenation and esterification steps similar to those in but with distinct halogenation reagents (e.g., Cl₂ or Br₂) .
- Reactivity : Chlorine’s smaller size and higher electronegativity increase hydrolysis susceptibility compared to bromomethyl.
Methyl 2-amino-3,5-dibromobenzoate
- Key Differences: Substitutes fluorine and iodine with amino and bromine groups.
- Synthesis: Derived from bromination of an amino precursor, leveraging directing effects of the amino group .
- Reactivity: The amino group acts as an electron donor, reducing the ester’s electrophilicity compared to the fluorine/iodine combination.
Physical and Chemical Properties
| Compound Name | Molecular Formula | Key Substituents | Melting Point (°C) | Stability Notes |
|---|---|---|---|---|
| Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate | C₉H₆BrFIO₂ | BrCH₂ (2), F (3), I (5) | Not reported | High stability due to iodine’s inertness |
| Methyl 2-(Bromomethyl)-3-nitro-5-(trifluoromethoxy)benzoate | C₁₀H₈BrF₃NO₅ | BrCH₂ (2), NO₂ (3), OCF₃ (5) | Not reported | Nitro group increases reactivity |
| Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate | C₉H₅BrClF₃O₃ | Br (3), Cl (2), OCF₃ (5) | Not reported | Prone to hydrolysis under basic conditions |
| Methyl 2-amino-3,5-dibromobenzoate | C₈H₇Br₂NO₂ | NH₂ (2), Br (3,5) | Not reported | Amino group enhances solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
